[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate
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Overview
Description
[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation reaction between 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and 2-ethoxy-4-formylphenyl-4-methoxybenzoate . This reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and organic synthesis.
Biology
In biological research, [2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate is studied for its potential as a bioactive molecule. It may exhibit antioxidant, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development .
Medicine
The compound’s potential therapeutic effects are explored in medicinal chemistry. Its ability to interact with biological targets suggests possible applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, from electronics to pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, its antioxidant properties may result from scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-[(E)-({4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-methoxybenzoate
- 2-ethoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, [2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate stands out due to its unique combination of functional groups
Properties
CAS No. |
764676-19-9 |
---|---|
Molecular Formula |
C30H28N2O6 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H28N2O6/c1-4-36-28-18-21(12-17-27(28)38-30(34)23-13-15-24(35-3)16-14-23)19-31-32-29(33)20(2)37-26-11-7-9-22-8-5-6-10-25(22)26/h5-20H,4H2,1-3H3,(H,32,33)/b31-19+ |
InChI Key |
IBWOSYACXOOIAR-ZCTHSVRISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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